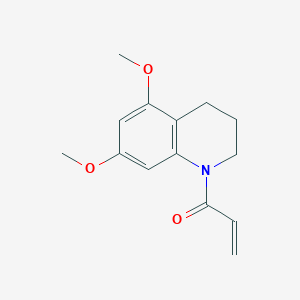![molecular formula C20H12Cl2N2OS B2554380 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide CAS No. 477569-72-5](/img/structure/B2554380.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring system. This particular compound is characterized by the presence of a benzothiazole moiety attached to a dichlorobenzamide group.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anticancer, and anticonvulsant activities . Therefore, the targets could be diverse depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit key enzymes, disrupt cell division, or interfere with DNA synthesis in microbial cells .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, they may inhibit the synthesis of key enzymes, disrupt cell division processes, or interfere with DNA synthesis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary depending on their specific chemical structures .
Result of Action
Benzothiazole derivatives are known to induce various cellular responses depending on their specific targets . For instance, they may lead to cell death in microbial cells by disrupting key cellular processes .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .
Análisis Bioquímico
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production, which is essential for DNA synthesis and repair. Additionally, this compound has been shown to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing its reaction. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s amino acid residues. Additionally, this compound can inhibit the activity of other enzymes by binding to their allosteric sites, leading to conformational changes that reduce their catalytic efficiency. Changes in gene expression are also observed, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on target enzymes and cellular processes. Over extended periods, the stability of the compound may decrease, leading to reduced efficacy. Degradation products may form, which could have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways that mitigate its effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits target enzymes and induces desired cellular responses without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also noted, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the effects but rather increases the risk of adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation or sulfation. The compound also affects metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Binding proteins in the blood and tissues can facilitate its distribution and localization. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects and undergoes metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. It can also be found in other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations influence the compound’s ability to modulate gene expression, enzyme activity, and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Dichlorobenzamide Group: The benzothiazole derivative is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. Additionally, one-pot multicomponent reactions are utilized to streamline the synthesis process and reduce the number of purification steps .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to modify the benzothiazole ring.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions with amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in the vulcanization of rubber and as an antimicrobial agent.
Benzothiazole-2-carboxylic acid:
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide stands out due to its unique combination of a benzothiazole core and a dichlorobenzamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-9-10-15(22)14(11-12)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMEMSUDDJBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)
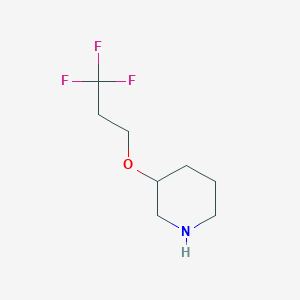
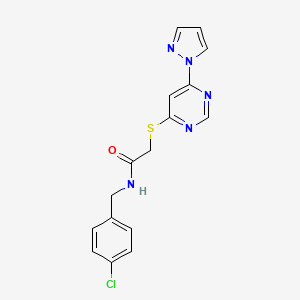
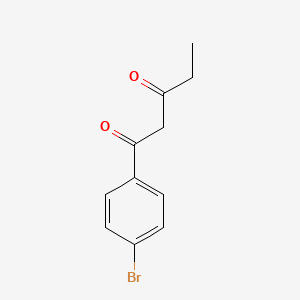
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
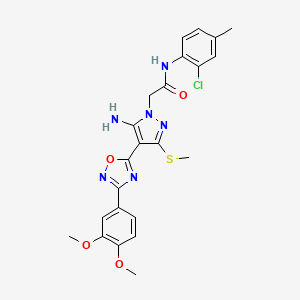
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
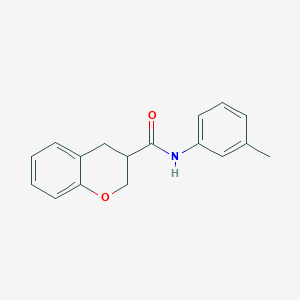
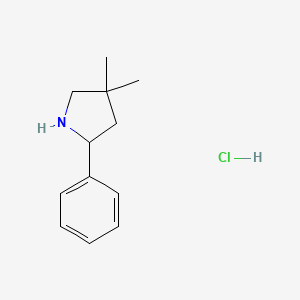
![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
